N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

描述

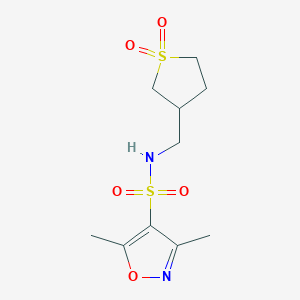

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative characterized by a unique heterocyclic framework. Its structure comprises:

- A 3,5-dimethylisoxazole ring, which contributes to its electronic and steric properties.

- A sulfonamide group (-SO₂NH₂), a common pharmacophore in enzyme inhibitors and antimicrobial agents.

- A tetrahydrothiophene 1,1-dioxide (sulfolane) moiety, which enhances solubility and influences conformational stability.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to sulfonamide-based drugs, such as carbonic anhydrase inhibitors or cyclooxygenase (COX) modulators . However, its specific pharmacological profile remains underexplored in publicly available literature.

属性

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5S2/c1-7-10(8(2)17-12-7)19(15,16)11-5-9-3-4-18(13,14)6-9/h9,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCFFAKSIKPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

this compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has shown improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This molecular effect can have various cellular effects, depending on the specific physiological context .

生化分析

Biochemical Properties

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, which are crucial in regulating cellular excitability. The interaction with GIRK channels involves binding to specific sites on the channel proteins, modulating their gating properties and, consequently, the flow of potassium ions across the cell membrane.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating GIRK channel activity, it affects the membrane potential and excitability of neurons and other excitable cells. Additionally, it can alter the expression of genes involved in ion transport and cellular metabolism, leading to changes in cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to GIRK channels, stabilizing their open state and enhancing potassium ion conductance. This binding interaction involves the sulfonamide group forming hydrogen bonds with amino acid residues in the channel protein, while the isoxazole ring and dioxidotetrahydrothiophenyl moiety contribute to hydrophobic interactions that stabilize the binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods. It may undergo gradual degradation, leading to a decrease in potency. Long-term studies have shown that continuous exposure to this compound can result in sustained modulation of cellular functions, with potential cumulative effects on cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates GIRK channel activity without causing significant adverse effects. At higher doses, it may induce toxicity, manifesting as disruptions in cellular metabolism and ion homeostasis. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical modulation.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes responsible for its biotransformation, including cytochrome P450 enzymes. These interactions can lead to the formation of metabolites that may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. The compound’s influence on metabolic flux and metabolite levels can impact cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with GIRK channels. Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective modulation of cellular processes.

生物活性

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Overview

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 305.34 g/mol

It features a sulfonamide group, an isoxazole ring, and a thiophene moiety, which are known to contribute to its biological properties.

1. Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, inhibiting the growth of both gram-positive and gram-negative bacteria. The incorporation of the isoxazole ring enhances this activity by potentially interacting with bacterial enzymes involved in folate synthesis.

2. Enzyme Modulation

Research indicates that compounds similar to this compound may act as modulators of G protein-coupled receptors (GPCRs) and other enzymes. This modulation can influence various physiological pathways, including neuronal excitability and cardiovascular functions .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Sulfonamide Group : The sulfonamide functionality is often introduced via sulfonylation reactions.

- Final Assembly : The final compound is obtained through coupling reactions that link the thiophene moiety with the isoxazole and sulfonamide groups.

Case Studies

- Antimicrobial Efficacy :

-

Neuropharmacological Effects :

- Research into similar compounds has suggested potential neuroprotective effects through the activation of potassium channels (GIRK channels), which play a crucial role in neuronal excitability. These findings indicate that this compound may also possess neuropharmacological properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Contains a pyrazole instead of isoxazole | Potent GIRK channel activator |

| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[methyl]benzamide | Similar thiophene moiety | Potential therapeutic agent |

| Sulfamethoxazole | Classic sulfonamide structure | Broad-spectrum antibacterial activity |

相似化合物的比较

Structural Analogues in Patent EP 2697207 B1

The compounds listed in (EP 2697207 B1) share partial structural motifs with the target compound, though critical differences exist:

| Compound Feature | Target Compound | Patent Compounds (EP 2697207 B1) |

|---|---|---|

| Core Heterocycle | Isoxazole ring | Oxazolidinone ring |

| Sulfonamide Group | Directly attached to isoxazole | Attached to methanesulfonamide or ethanethioamide groups |

| Substituents | 3,5-dimethylisoxazole; tetrahydrothiophene dioxide | Trifluoromethylphenyl, cyclohexene, methoxyphenyl groups |

| Key Functional Groups | Sulfolane (tetrahydrothiophene dioxide) | Oxazolidinone, trifluoromethyl, methylcyclohexene |

Key Observations :

- The patent compounds prioritize lipophilic substituents (e.g., trifluoromethyl, cyclohexene), which enhance membrane permeability and target binding in hydrophobic pockets .

- The isoxazole ring in the target compound could modulate electronic effects differently than the oxazolidinone in patent analogs, impacting interactions with enzymes or receptors.

Pharmacological and Physicochemical Comparisons

| Property | Target Compound (Predicted) | Acetazolamide (Carbonic Anhydrase Inhibitor) | Celecoxib (COX-2 Inhibitor) |

|---|---|---|---|

| LogP | ~1.5 (moderate lipophilicity) | -0.26 | 3.5 |

| Solubility | High (due to sulfolane) | Low | Low |

| Enzyme Target | Carbonic anhydrase (hypothetical) | Carbonic anhydrase II | COX-2 |

| Bioavailability | Moderate (solubility vs. permeability trade-off) | High | Moderate |

Key Findings :

- The target compound’s sulfolane group distinguishes it from classical sulfonamides like acetazolamide, which lack heterocyclic solubility enhancers.

- Its isoxazole ring may confer selectivity for non-COX targets compared to celecoxib, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。